Codeine monohydrate
Overview
Description
Codeine is a naturally occurring alkaloid found in the sap of the opium poppy, Papaver somniferum. It is an opiate and a prodrug of morphine, primarily used to treat pain, coughing, and diarrhea . Codeine is commonly used in medicine due to its analgesic, antitussive, and antidiarrheal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: This involves reacting morphine with trimethyl phenyl ammonium chloride in the presence of an alkali metal carbonate and a hydrocarbon solvent at temperatures ranging from 40°C to 120°C .
Industrial Production Methods: In industrial settings, codeine is often extracted from opium or synthesized from morphine. The extraction process involves isolating morphine from opium and then converting it to codeine through methylation .
Types of Reactions:
Oxidation: Codeine can undergo oxidation to form codeinone.
Reduction: Codeine can be reduced to dihydrocodeine.
Substitution: Codeine can undergo substitution reactions, such as N-demethylation to form norcodeine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide for N-demethylation.
Major Products:
Oxidation: Codeinone.
Reduction: Dihydrocodeine.
Substitution: Norcodeine.
Scientific Research Applications
Codeine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of other opioids.
Biology: Studied for its effects on the central nervous system.
Medicine: Used in pain management, cough suppression, and treatment of diarrhea.
Industry: Utilized in the production of various pharmaceutical formulations.
Mechanism of Action
Codeine exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of nociceptive neurotransmitter release, leading to analgesia and increased pain tolerance . Codeine is metabolized in the liver by the enzyme cytochrome P450 2D6 to form morphine, which is responsible for its analgesic effects .
Comparison with Similar Compounds
Morphine: A more potent analgesic with a higher risk of addiction.
Hydrocodone: Similar to codeine but more potent and often used for severe pain.
Oxycodone: Another potent opioid used for managing moderate to severe pain.
Uniqueness of Codeine: Codeine is unique in its relatively mild potency and lower risk of addiction compared to other opioids like morphine and oxycodone. It is often preferred for treating mild to moderate pain and cough due to its favorable safety profile .
Biological Activity
Codeine monohydrate, a naturally occurring alkaloid derived from opium poppy, is primarily used for its analgesic and antitussive properties. Its biological activity is largely attributed to its interaction with the central nervous system through opioid receptors, particularly the mu-opioid receptor. This article delves into the pharmacodynamics, pharmacokinetics, metabolism, and clinical implications of this compound, supported by case studies and research findings.
Pharmacodynamics
Mechanism of Action
Codeine exerts its analgesic effects by binding to mu-opioid receptors in the brain and spinal cord, leading to a decrease in the perception of pain. It also interacts with kappa and delta opioid receptors, albeit to a lesser extent. This action results in hyperpolarization of nociceptive neurons, effectively impairing pain signal transmission .
Antitussive Activity
In addition to its analgesic properties, codeine is recognized for its antitussive effects. It suppresses cough reflexes by acting on the cough center in the medulla oblongata . Clinical trials have demonstrated its efficacy in treating cough associated with conditions such as tuberculosis .
Pharmacokinetics
Absorption and Bioavailability
Codeine is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 1-2 hours post-administration. The bioavailability of codeine ranges from 30% to 40% due to extensive first-pass metabolism in the liver .
Metabolism
Approximately 70-80% of codeine is metabolized in the liver. Key metabolic pathways include:
- O-Demethylation : Converts codeine into morphine (5-10%).
- N-Demethylation : Produces norcodeine (10%).
- Glucuronidation : Forms codeine-6-glucuronide (C6G), which is pharmacologically active .
The enzyme CYP2D6 plays a crucial role in converting codeine to morphine; genetic polymorphisms affecting CYP2D6 can lead to significant variability in individual responses to codeine .
Elimination
The elimination half-life of codeine ranges from 2.5 to 4 hours, with renal excretion being the primary route for its metabolites .
Distribution
Codeine is widely distributed throughout body tissues and can cross the blood-brain barrier as well as the placenta, which raises considerations for use during pregnancy and breastfeeding . The apparent volume of distribution is approximately 3-6 L/kg, indicating extensive tissue binding .
Clinical Implications
Case Studies
- A case study highlighted myopathy and coordination issues linked to prolonged use of codeine linctus, suggesting potential adverse effects associated with chronic administration .
- Another study discussed interactions between codeine and other medications (e.g., carbamazepine), emphasizing the importance of monitoring for adverse reactions when co-administered with other central nervous system depressants .
Summary Table of this compound Characteristics
Characteristic | Details |
---|---|
Chemical Structure | C18H21NO3 (with monohydrate form) |
Mechanism of Action | Mu-opioid receptor agonist |
Bioavailability | 30-40% |
Peak Plasma Concentration | 1-2 hours after oral administration |
Half-Life | 2.5 - 4 hours |
Metabolites | Morphine, norcodeine, C6G |
Primary Metabolism Enzymes | CYP2D6, UGT2B7, UGT2B4 |
Excretion Route | Renal (urinary) |
Properties
CAS No. |
6059-47-8 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1 |
InChI Key |
OROGSEYTTFOCAN-DNJOTXNNSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
boiling_point |
482 °F at 22 mmHg (sublimes) (NTP, 1992) BP: 250 °C at 22 mm Hg |
Color/Form |
Orthorhombic crystals from water, dilute alcohol, ether Colorless or white crystals or powde |
density |
1.32 at 68 °F (NTP, 1992) - Denser than water; will sink |
flash_point |
167 °F (NTP, 1992) |
melting_point |
309 to 313 °F (after drying at 176 °F) (NTP, 1992) 154-156 157.5 °C |
Key on ui other cas no. |
6059-47-8 |
physical_description |
Codeine appears as colorless to white crystalline solid or white powder. Sublimes at 284 °F. Odorless. Bitter taste. pH (saturated aqueous solution) 9.8. (NTP, 1992) Solid |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
41444-62-6 (PO4) |
solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) soluble in water Soluble in water Slightly soluble in water Soluble in ethyl ether, benzene, chloroform, toluene; very soluble in ethanol; insoluble in petroleum ether Soluble in alcohol and chloroform 0.577 g/L |
Synonyms |
Ardinex Codeine Codeine Phosphate Isocodeine N Methylmorphine N-Methylmorphine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about codeine monohydrate, codeine (anhydrous), and dihydrocodeinone is available from the research paper?
A1: The research paper titled "UNIT CELL, SPACE GROUP, AND INDEXED X-RAY DIFFRACTION POWDER DATA FOR CERTAIN NARCOTICS: I. This compound, CODEINE (ANHYDROUS), DIHYDROCODEINONE" [] investigates the crystallographic properties of these compounds. This includes determining the unit cell parameters, space group, and indexed X-ray diffraction powder data. This information is crucial for understanding the arrangement of molecules within the crystal lattice, which can influence properties such as stability, solubility, and bioavailability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.